molecular formula C7H13N3O B1290526 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol CAS No. 359867-35-9

5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol

Cat. No.: B1290526
CAS No.: 359867-35-9
M. Wt: 155.2 g/mol
InChI Key: BROXQDABYJKKCG-UHFFFAOYSA-N
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Description

5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol: is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination to introduce the amino group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol serves as a building block for the construction of more complex heterocyclic compounds. It is used in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have various pharmacological properties .

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. It acts as a precursor for the synthesis of bioactive molecules .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They are investigated for their roles as enzyme inhibitors, receptor antagonists, and other pharmacological targets .

Industry: The compound finds applications in the development of new materials, including polymers and dyes. Its unique structure allows for the modification of physical and chemical properties of materials .

Comparison with Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazol-3-ol
  • 5-Amino-1-ethyl-1H-pyrazol-3-ol
  • 5-Amino-1-phenyl-1H-pyrazol-3-ol

Comparison: Compared to its analogs, 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol exhibits unique properties due to the presence of the tert-butyl group. This bulky substituent can influence the compound’s reactivity, solubility, and interaction with biological targets. The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity .

Properties

IUPAC Name

3-amino-2-tert-butyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-7(2,3)10-5(8)4-6(11)9-10/h4H,8H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROXQDABYJKKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634496
Record name 5-Amino-1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359867-35-9
Record name 5-Amino-1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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